Product packaging for 4-Chloro-2-(3-nitrophenyl)benzoic acid(Cat. No.:CAS No. 1261932-22-2)

4-Chloro-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6401862
CAS No.: 1261932-22-2
M. Wt: 277.66 g/mol
InChI Key: ZFVBTUYUYBVUTE-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-nitrophenyl)benzoic acid is a high-purity organic compound offered for research and development purposes. This benzoic acid derivative features both chloro and nitro substituents on its aromatic rings, a structural motif known to be significant in various scientific fields. Compounds with similar structures are investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules . Research into related chloro-nitrobenzoic acids has shown their utility in diverse applications. For instance, they serve as precursors in the synthesis of local anesthetics like chloroprocaine and are used in the creation of advanced materials, such as guanidinium salts for nonlinear optical (NLO) applications . Furthermore, structurally similar sulfonamido-benzoic acid compounds have demonstrated potential as insect growth regulators by inhibiting juvenile hormone biosynthesis . The presence of multiple functional groups on this compound makes it a versatile building block for medicinal chemistry, organic synthesis, and materials science research. Researchers can utilize this chemical to develop novel substances or study structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material according to laboratory safety protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNO4 B6401862 4-Chloro-2-(3-nitrophenyl)benzoic acid CAS No. 1261932-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBTUYUYBVUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690058
Record name 5-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-22-2
Record name 5-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Strategic Considerations for 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Key Disconnections for the 4-Chloro-2-(3-nitrophenyl)benzoic acid Structure

The primary disconnection points in the target molecule are the carbon-carbon bond forming the biaryl linkage and the functional groups that can be introduced or modified from other functionalities.

The central challenge in synthesizing this compound is the formation of the C-C bond connecting the two phenyl rings. The most logical disconnection is at this biaryl linkage, leading to two substituted benzene (B151609) precursors. Two principal transition metal-catalyzed cross-coupling reactions are considered for this transformation: the Ullmann condensation and the Suzuki-Miyaura coupling.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of two aryl halides. byjus.com For this target molecule, a plausible disconnection involves a reaction between a 2,4-dihalobenzoic acid derivative and a 1-halo-3-nitrobenzene. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and polar aprotic solvents. wikipedia.orgnih.gov However, modern advancements have introduced ligand-supported copper catalysts that operate under milder conditions. wikipedia.org

Suzuki-Miyaura Coupling: A more contemporary and widely used method is the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate. youtube.comyoutube.com This approach offers milder reaction conditions, higher functional group tolerance, and often better yields compared to the classic Ullmann reaction. nih.gov The disconnection would involve a 2-halobenzoic acid derivative and a (3-nitrophenyl)boronic acid, or vice versa.

Table 1: Comparison of Key Biaryl Coupling Strategies

FeatureUllmann CondensationSuzuki-Miyaura Coupling
Catalyst Copper (Cu) or Copper Salts (e.g., CuI)Palladium (Pd) complexes (e.g., Pd(PPh₃)₄)
Coupling Partners Two Aryl HalidesAryl Halide/Triflate + Arylboronic Acid/Ester
Typical Conditions High temperatures (>200°C), polar solvents (DMF, nitrobenzene) wikipedia.orgMilder temperatures, often requires a base (e.g., Na₂CO₃, K₂CO₃) youtube.com
Functional Group Tolerance Limited; can be harsh for sensitive groupsHigh; tolerates a wide range of functional groups youtube.com
Scope Traditionally for symmetric biaryls; unsymmetrical coupling is possible but can be low-yielding byjus.comBroad scope for both symmetrical and unsymmetrical biaryls nih.gov

The synthesis of the required precursors involves standard aromatic functionalization reactions. The sequence of these reactions is critical to achieve the correct substitution pattern due to the directing effects of the substituents.

Synthesis of the Benzoic Acid Moiety: A key precursor is a 2,4-disubstituted benzoic acid. For an Ullmann approach, a compound like 2-bromo-4-chlorobenzoic acid would be required. For a Suzuki coupling, either 2-bromo-4-chlorobenzoic acid or 4-chloro-2-formylbenzoic acid (which can be converted to a boronic ester) would be suitable. The synthesis of 4-chloro-2-nitrobenzoic acid, a related isomer, can be achieved by starting with toluene (B28343), performing nitration to get o-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. quora.com A similar multi-step process would be required for the target precursors.

Synthesis of the Nitrophenyl Moiety: The required precursor is typically a 1-halo-3-nitrobenzene (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene) for coupling reactions or (3-nitrophenyl)boronic acid for a Suzuki reaction. 1-Bromo-3-nitrobenzene can be synthesized by the nitration of bromobenzene, where the bromine atom directs the incoming nitro group primarily to the para and ortho positions, with the meta product formed as a minor isomer that must be separated. Alternatively, nitration of benzene followed by bromination can yield the meta-product more directly due to the meta-directing effect of the nitro group.

Table 2: Potential Precursor Synthesis Strategies

PrecursorPotential Synthetic RouteKey Considerations
2-Bromo-4-chlorobenzoic acid 1. Start with 4-chlorotoluene. 2. Bromination at the ortho position to the methyl group. 3. Oxidation of the methyl group (e.g., with KMnO₄).Control of regioselectivity during bromination is key.
(3-Nitrophenyl)boronic acid 1. Start with 1-bromo-3-nitrobenzene. 2. Form a Grignard or organolithium reagent. 3. React with a trialkyl borate (B1201080) (e.g., B(OMe)₃) followed by acidic workup. youtube.comFormation of the organometallic reagent can be sensitive to the nitro group.
1-Iodo-3-nitrobenzene 1. Start with 3-nitroaniline (B104315). 2. Diazotization with NaNO₂/HCl. 3. Sandmeyer-type reaction with potassium iodide (KI).Standard, reliable method for introducing iodine.

Strategic Approaches to Regioselective Synthesis of this compound

Achieving the specific 1,2,4-substitution pattern on one ring and the 1,3-pattern on the other requires careful strategic planning.

Introducing a substituent at the C-2 position (ortho to the carboxylic acid) of the 4-chlorobenzoic acid framework is a significant synthetic hurdle. The carboxylic acid group is a deactivating meta-director, making direct electrophilic substitution at the ortho position difficult. Strategies to overcome this include:

Directed Ortho-Metalation (DoM): The carboxylic acid group can be used as a directed metalation group (DMG). After protecting the acidic proton (e.g., as an ester), treatment with a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the ortho position, creating a nucleophilic site for reaction with an electrophile.

Ullmann-Hurtley Reaction: A variant of the Ullmann reaction, the Hurtley reaction, specifically involves the coupling of o-bromobenzoic acid with various nucleophiles in the presence of copper. nih.gov This highlights that benzoic acids with ortho-halogen substitution are viable substrates for copper-catalyzed C-C bond formation.

Starting Material Control: The most straightforward approach is to begin with a precursor that already contains the desired ortho-substitution pattern, such as 2-bromo-4-chlorotoluene, and then oxidize the methyl group to the carboxylic acid in a later step. quora.com

The 1,3-substitution pattern on the nitrophenyl ring is relatively straightforward to achieve. The nitro group is a strong deactivating, meta-directing group. Therefore, performing an electrophilic aromatic substitution (e.g., halogenation) on nitrobenzene (B124822) will direct the incoming electrophile to the meta position. This makes precursors like 3-bromonitrobenzene or 3-chloronitrobenzene accessible starting materials for subsequent coupling reactions.

Protecting Group Strategies in the Synthesis of this compound Precursors

Given the presence of a reactive carboxylic acid group, protecting group chemistry is essential to prevent unwanted side reactions during the synthesis. organic-chemistry.org The carboxylic acid proton is acidic and will interfere with many organometallic reagents (e.g., Grignard, organolithium) and base-catalyzed reactions.

The most common strategy is to convert the carboxylic acid into an ester. The choice of ester depends on the conditions of the subsequent steps and the desired deprotection method. uchicago.edu

Methyl or Ethyl Esters: These are easily formed by Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with an alkyl halide in the presence of a base. They are stable to a wide range of conditions but are typically removed by saponification (hydrolysis with a strong base like NaOH or KOH) followed by acidification. libretexts.org

Benzyl (B1604629) (Bn) Esters: Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis (H₂ gas with a palladium catalyst). libretexts.org This is a mild deprotection method that is compatible with many other functional groups.

tert-Butyl Esters: These are stable to basic conditions but can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), offering an orthogonal deprotection strategy to base-labile esters. organic-chemistry.org

Table 3: Common Protecting Groups for the Carboxylic Acid Moiety

Protecting GroupStructureProtection MethodDeprotection MethodKey Advantages
Methyl Ester -COOCH₃Fischer Esterification (MeOH, H⁺)Base Hydrolysis (NaOH, H₂O) then H₃O⁺Readily available, stable to many reagents. libretexts.org
Benzyl Ester (Bn) -COOCH₂PhReaction with Benzyl Bromide (Base)Hydrogenolysis (H₂, Pd/C)Removed under mild, neutral conditions. libretexts.org
tert-Butyl Ester -COOC(CH₃)₃Reaction with isobutylene (B52900) (H⁺ catalyst)Acid Hydrolysis (e.g., TFA)Stable to bases and nucleophiles; orthogonal to other esters. organic-chemistry.org

Protection of the Carboxylic Acid Functionality

The presence of a carboxylic acid in one of the coupling partners, 2-bromo-4-chlorobenzoic acid, requires careful consideration. Carboxylic acids can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. The acidic proton can react with the basic conditions often employed, and the carboxylate anion can coordinate to the palladium catalyst, potentially deactivating it. reddit.com Therefore, it is often necessary to protect the carboxylic acid group prior to the cross-coupling reaction.

The choice of a suitable protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal without affecting other functional groups in the molecule. oup.com For the synthesis of this compound, an ester is the most common and practical choice for protecting the carboxylic acid.

Protecting GroupMethod of IntroductionMethod of Removal (Deprotection)Key Considerations
Methyl Ester Reaction with methanol (B129727) in the presence of an acid catalyst (e.g., HCl). chemicalbook.comSaponification using a base (e.g., NaOH or KOH), followed by acidification.The basic conditions for deprotection could potentially be harsh on other parts of the molecule.
Ethyl Ester Reaction with ethanol (B145695) in the presence of an acid catalyst.Saponification with a base.Similar considerations to the methyl ester regarding basic deprotection conditions.
Benzyl Ester Reaction with benzyl alcohol in the presence of an acid catalyst.Hydrogenolysis (reaction with hydrogen gas and a palladium catalyst). oup.comThis method is advantageous as it proceeds under neutral conditions, which is beneficial given the presence of other sensitive functional groups.
tert-Butyl Ester Reaction with isobutylene or tert-butanol (B103910) under acidic conditions.Treatment with a strong acid (e.g., trifluoroacetic acid).The acidic deprotection conditions are generally mild and compatible with many functional groups.

Consideration of Nitro Group Compatibility

The nitro group is a strong electron-withdrawing group and its compatibility with the palladium-catalyzed Suzuki-Miyaura coupling is a crucial aspect to consider. Historically, the presence of nitro groups was sometimes considered problematic in cross-coupling reactions. However, recent advancements in catalyst systems and reaction conditions have demonstrated that the Suzuki-Miyaura reaction is generally tolerant of nitro groups. nih.govnih.gov

The electron-withdrawing nature of the nitro group can even be advantageous in some cases, as it can activate the aryl halide towards oxidative addition, a key step in the catalytic cycle. nih.gov Numerous studies have successfully employed nitro-substituted arylboronic acids and aryl halides in Suzuki-Miyaura couplings, achieving good to excellent yields of the desired biaryl products. nih.govbeilstein-journals.org

It is important to select a palladium catalyst and ligand system that is robust and efficient in the presence of the nitro group. Ligands such as phosphines (e.g., triphenylphosphine) or more specialized Buchwald-Hartwig ligands can be effective in promoting the coupling reaction. nih.gov The reaction conditions, including the choice of base and solvent, should also be optimized to ensure the stability of the nitro group and prevent any potential side reactions, such as reduction of the nitro group. organic-chemistry.org

In the context of the synthesis of this compound, the use of a well-defined palladium catalyst system should allow for the efficient coupling of the protected 2-bromo-4-chlorobenzoic acid with 3-nitrophenylboronic acid without compromising the integrity of the nitro functionality.

Synthetic Methodologies for 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Classical Approaches to Biaryl Synthesis Applied to 4-Chloro-2-(3-nitrophenyl)benzoic acid

Prior to the widespread adoption of palladium-catalyzed coupling, classical methods such as the Ullmann reaction and Friedel-Crafts acylation were standard for biaryl synthesis. While often requiring harsh conditions, these methods represent foundational strategies for constructing the this compound scaffold.

The Ullmann reaction, traditionally involving the copper-mediated coupling of two aryl halides, is a long-established method for forming biaryl bonds. nih.gov The classic version of this reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, typically as copper bronze. nih.govorganic-chemistry.org For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling approach would be necessary.

A plausible, though challenging, Ullmann-type route would involve the coupling of a 2,4-dihalobenzoic acid derivative with a halonitrobenzene. The reaction's success is often limited as classical Ullmann conditions have a reputation for erratic yields and are generally restricted to electron-deficient aryl halides. lscollege.ac.in Modern modifications of the Ullmann reaction, which may use ligands and catalytic amounts of copper, have expanded its scope and can proceed under milder conditions. rsc.orgmdpi.com For instance, the coupling of o-bromobenzoic acid with other aromatic compounds has been reported, suggesting the feasibility of using a substituted halobenzoic acid as one of the coupling partners. nih.gov However, achieving regioselectivity and good yields for this specific target molecule via an Ullmann condensation remains a significant synthetic hurdle.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comrsc.org This reaction forms an aryl ketone, which can then be further functionalized.

A potential synthetic pathway to this compound using this methodology could begin with the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-nitrobenzoyl chloride. This would produce a (4-chlorophenyl)(3-nitrophenyl)methanone. The primary challenges in this step are controlling the regioselectivity of the acylation on the chlorobenzene ring and the possibility of deactivation by the nitro group. organic-chemistry.org Following the acylation, the resulting ketone would require a subsequent oxidation step to convert the carbonyl bridge into the desired carboxylic acid on the chlorophenyl ring, a non-trivial transformation that could involve multi-step sequences. A patent for a related synthesis describes reacting 3-ethyl-4-nitrobenzoic acid chloride with an aromatic compound in a Friedel-Crafts acylation to form a (3-ethyl-4-nitrophenyl)-aryl-methanone, illustrating the general applicability of this approach. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions for the Biaryl Linkage

Modern organic synthesis heavily favors transition metal-catalyzed cross-coupling reactions for their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods. The Suzuki-Miyaura coupling is particularly prominent for the formation of C(sp²)–C(sp²) bonds.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is arguably the most effective and widely used method for synthesizing biaryl compounds like this compound. organic-chemistry.orglibretexts.org The reaction's robustness and high yields have made it a staple in both academic and industrial settings. libretexts.org

The general scheme for synthesizing the target compound involves the coupling of two key fragments, as shown in the table below.

Route Fragment A (Organohalide) Fragment B (Organoboron)
1 2,4-Dichlorobenzoic acid or ester(3-Nitrophenyl)boronic acid
2 1-Bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene (B92001)(4-Chloro-2-carboxyphenyl)boronic acid or its ester

This approach offers flexibility in the choice of starting materials, depending on commercial availability and the reactivity of the specific substrates. A Korean patent describes a similar process where chloronitrobenzene is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst and a base to produce nitrobiphenyl compounds. google.com

The success of the Suzuki-Miyaura coupling relies on the availability and stability of the organoboron precursors. nih.gov For the synthesis of this compound, the two principal boronic acid reagents are (3-nitrophenyl)boronic acid and a derivative of (4-chloro-2-carboxyphenyl)boronic acid.

(3-Nitrophenyl)boronic acid is a commercially available reagent. Alternatively, it can be synthesized from 3-bromonitrobenzene through lithiation followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis.

The synthesis of (4-chloro-2-carboxyphenyl)boronic acid or its ester equivalent is more complex. It can be prepared from a corresponding dihalo-precursor, such as 2,4-dichlorotoluene. The synthesis might involve ortho-lithiation of a protected 4-chlorobenzoic acid derivative, followed by reaction with a borate ester. google.com The stability and ease of preparation of these boronic acids are key advantages of the Suzuki-Miyaura pathway. nih.gov

The heart of the Suzuki-Miyaura reaction is the palladium catalyst system, which typically consists of a palladium source and a ligand. The choice of catalyst and ligand is critical for achieving high yields, especially when dealing with sterically hindered or electronically deactivated substrates like chlorinated aryl compounds. organic-chemistry.orgresearchgate.net

Palladium Sources: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com

Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Triphenylphosphine (PPh₃): A standard, widely used ligand.

Bulky Phosphines: Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tert-butylphosphines are often more effective for coupling unreactive aryl chlorides. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and efficiency for challenging couplings. nih.gov

Biaryl Phosphine (B1218219) Ligands: Advanced, sterically demanding ligands like SPhos, XPhos, and RuPhos are known to be highly effective for coupling sterically hindered and deactivated aryl chlorides, leading to high turnover numbers and yields. organic-chemistry.orgresearchgate.net

A typical reaction setup would involve one of the organohalide/boronic acid pairs, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand or Pd(PPh₃)₄), and a base (such as K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent system like toluene (B28343)/water or dioxane/water. mdpi.comchemspider.com The careful selection and optimization of the catalyst, ligand, base, and solvent are essential to maximize the yield and purity of the final product, this compound. organic-chemistry.org

Stille Coupling and Negishi Coupling Methodologies

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgopenochem.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, making it a plausible route for the synthesis of this compound. openochem.orgorgsyn.org The reaction's success is largely due to the air and moisture stability of organostannanes. orgsyn.org

For the synthesis of the target molecule, a conceivable Stille coupling approach would involve the reaction of a 4-chloro-2-halobenzoic acid derivative (where the halide is typically iodine or bromine for higher reactivity) with a (3-nitrophenyl)trialkylstannane. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed. organic-chemistry.orgorgsyn.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org Recent advancements have introduced more active catalysts and ligands, allowing the use of less reactive aryl chlorides and milder reaction conditions. orgsyn.org The inclusion of copper(I) salts can also enhance the reactivity, particularly for sterically hindered substrates. orgsyn.org

A representative, though generalized, reaction is shown below:


Table 1: Representative Conditions for Stille Coupling in Biaryl Synthesis

ComponentExampleRole
Aryl Halide 4-Chloro-2-iodobenzoic acid derivativeElectrophile
Organostannane (3-Nitrophenyl)tributylstannaneNucleophile
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Palladium source
Ligand PPh₃ or other phosphine ligandsStabilizes and activates the catalyst
Solvent Toluene, DMF, or THFReaction medium
Temperature 80-120 °CTo facilitate the reaction

This table presents typical components and conditions for Stille coupling reactions based on established literature for biaryl synthesis.

Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. nih.govbeilstein-journals.org A key advantage of the Negishi reaction is the high reactivity of the organozinc reagents. beilstein-journals.org This methodology could be effectively applied to synthesize this compound.

A potential synthetic route would involve the coupling of a 4-chloro-2-halobenzoic acid derivative with a (3-nitrophenyl)zinc halide. Alternatively, a 4-chloro-2-(halozinc)benzoic acid derivative could be reacted with a 1-halo-3-nitrobenzene. Palladium catalysts like Pd(PPh₃)₄ or nickel catalysts are commonly used. wikipedia.org The reaction generally proceeds under mild conditions and demonstrates broad functional group tolerance. Recent developments have focused on creating more robust catalysts that are effective at low loadings and can couple a wider range of substrates, including less reactive aryl chlorides. nih.govfrontiersin.org


Table 2: Representative Conditions for Negishi Coupling in Biaryl Synthesis

ComponentExampleRole
Aryl Halide 4-Chloro-2-bromobenzoic acid derivativeElectrophile
Organozinc Reagent (3-Nitrophenyl)zinc chlorideNucleophile
Catalyst Pd(OAc)₂ with a phosphine ligand or Ni(acac)₂Catalyst
Solvent THF or DMFReaction medium
Temperature Room temperature to 80 °CTo facilitate the reaction

This table presents typical components and conditions for Negishi coupling reactions based on established literature for biaryl synthesis.

Direct Arylation Approaches for the Synthesis of this compound

Direct arylation via C-H bond activation is an increasingly important and atom-economical method for the synthesis of biaryl compounds. organic-chemistry.org This approach avoids the pre-functionalization of one of the aromatic partners (e.g., conversion to an organometallic reagent), thus shortening the synthetic sequence. The synthesis of this compound could potentially be achieved through the palladium-catalyzed direct arylation of 4-chlorobenzoic acid with a 1-halo-3-nitrobenzene.

In this scenario, the carboxylic acid group can act as a directing group, facilitating the activation of the ortho C-H bond. nih.govacs.org The reaction typically requires a palladium catalyst, a suitable ligand, a base, and often a high-boiling point solvent. The catalytic cycle is thought to involve the coordination of the palladium to the directing group, followed by C-H activation to form a palladacycle intermediate, which then undergoes oxidative addition with the aryl halide and reductive elimination to furnish the biaryl product. The development of highly active catalytic systems has expanded the scope of this reaction to include a variety of substrates. organic-chemistry.org


Table 3: Representative Conditions for Direct Arylation in Biaryl Synthesis

ComponentExampleRole
Arene 4-Chlorobenzoic acidSubstrate with C-H bond to be functionalized
Aryl Halide 1-Bromo-3-nitrobenzeneArylating agent
Catalyst Pd(OAc)₂Palladium source
Ligand Phosphine or N-heterocyclic carbene (NHC) ligandsTo promote C-H activation
Base K₂CO₃, Cs₂CO₃, or KOAcTo facilitate C-H activation
Solvent DMA, DMF, or TolueneReaction medium
Temperature 100-150 °CTo drive the reaction

This table presents typical components and conditions for direct arylation reactions based on established literature for biaryl synthesis.

Palladium, Nickel, and Copper-Catalyzed Reactions

Beyond the specifically named couplings, a broader range of transition metal-catalyzed reactions are available for the synthesis of this compound.

Palladium-Catalyzed Reactions: As discussed, palladium is a cornerstone of modern cross-coupling chemistry. Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide, is a highly favored method due to the stability and low toxicity of boronic acids. The synthesis of the target compound could be envisioned via the coupling of 4-chloro-2-halobenzoic acid with (3-nitrophenyl)boronic acid. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-couplings, such as the Suzuki-Miyaura or Negishi-type reactions, can be employed for the synthesis of biaryls from aryl chlorides, which are often less reactive in palladium-catalyzed systems. nih.gov A nickel-catalyzed coupling of a 4-chloro-2-halobenzoic acid derivative with a (3-nitrophenyl) organometallic reagent is a viable synthetic route.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming aryl-aryl bonds. wikipedia.org While traditional Ullmann reactions require harsh conditions, modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed couplings that proceed under milder conditions. organic-chemistry.org For the synthesis of this compound, a copper-catalyzed coupling of a 4-chloro-2-halobenzoic acid with a 3-nitro-substituted aromatic compound could be considered.


Table 4: Overview of Transition Metal-Catalyzed Reactions for Biaryl Synthesis

MetalCoupling PartnersTypical Catalyst/Ligand System
Palladium Aryl halide + Arylboronic acid (Suzuki)Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos
Nickel Aryl halide + Arylboronic acid/OrganozincNiCl₂(dppp), Ni(COD)₂ / PCy₃
Copper Aryl halide + Phenol/Amine (Ullmann)CuI / Phenanthroline, L-proline

This table provides a general overview of catalyst systems for different metal-catalyzed biaryl synthesis reactions.

Other C-C Bond Forming Reactions for the Synthesis of this compound

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a highly reactive aryllithium species. This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position.

For the synthesis of this compound, the carboxylic acid group of 4-chlorobenzoic acid can act as a DMG. Treatment of 4-chlorobenzoic acid with a strong base like s-butyllithium in the presence of a ligand such as TMEDA (tetramethylethylenediamine) would generate a dianion, with lithiation occurring at the 2-position. This ortho-lithiated species could then be reacted with a suitable electrophilic 3-nitrophenyl source, such as a 3-nitrophenyl halide in the presence of a transition metal catalyst, or potentially a nitro-substituted aryliodonium salt, to form the desired biaryl linkage.


Table 5: Key Reagents in a Directed Ortho-Metalation Strategy

ReagentFunction
4-Chlorobenzoic acidStarting material with a DMG
s-Butyllithium/TMEDAStrong base/ligand for ortho-lithiation
1-Iodo-3-nitrobenzene (with a catalyst)Electrophilic coupling partner

This table outlines the principal reagents for a hypothetical DoM-based synthesis of the target compound.

Radical-Mediated Biaryl Coupling

Radical-mediated reactions offer an alternative pathway for the formation of C-C bonds. These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or transition metals. acs.orgnih.gov

A potential radical-based synthesis of this compound could involve the generation of a 3-nitrophenyl radical, which would then add to 4-chlorobenzoic acid or a derivative. For instance, 3-nitroaniline (B104315) could be converted to its corresponding diazonium salt, which upon treatment with a reducing agent (e.g., a copper salt in a Gomberg-Bachmann type reaction) would generate the 3-nitrophenyl radical. rsc.org This radical could then attack the 4-chlorobenzoic acid ring. Alternatively, modern photoredox catalysis could be employed to generate the aryl radical under milder conditions. While controlling regioselectivity can be a challenge in radical reactions, they represent a mechanistically distinct and valuable approach. acs.orgnih.gov

Electrophilic/Nucleophilic Aromatic Substitution with Subsequent Functionalization

The synthesis of this compound can also be envisioned through a series of classical electrophilic and nucleophilic aromatic substitution reactions, followed by functional group interconversions.

One plausible, albeit potentially lengthy, route could start with a Friedel-Crafts acylation. For example, 3-nitrobenzoyl chloride could be reacted with chlorobenzene under Lewis acid catalysis (e.g., AlCl₃) to form a benzophenone (B1666685) intermediate. google.com The regioselectivity of this acylation would need to be carefully controlled. The resulting ketone would then need to be converted to the final benzoic acid structure, which is not a trivial transformation.

Alternatively, a nucleophilic aromatic substitution (SNA) approach could be considered. For example, a suitably activated 4-chloro-2-halobenzoic acid derivative could react with a nucleophilic 3-nitrophenyl species. However, generating a nucleophilic 3-nitrophenyl anion is challenging. A more feasible SNA reaction might involve the reaction of a highly electron-deficient dinitro-chlorobenzene with a carboxylated aryl nucleophile, followed by selective reduction of one nitro group and diazotization/Sandmeyer reaction to install the chloro group, and subsequent nitration. Such multi-step classical approaches are often less efficient than modern cross-coupling methods but remain a fundamental part of the synthetic chemist's toolkit.

Functional Group Introduction and Interconversion for this compound

The strategic placement of the carboxylic acid, nitro, and chloro groups is paramount for the successful synthesis of the target molecule. These groups are typically installed on the precursor molecules prior to the final carbon-carbon bond-forming reaction.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is a defining feature of the target molecule. In the context of the proposed Suzuki coupling, this group would be present on the halogenated coupling partner, for instance, 2-bromo-4-chlorobenzoic acid. There are several established methods for synthesizing such precursors.

One common method is the Sandmeyer reaction, starting from an appropriately substituted aniline (B41778). For example, 2-amino-4-chlorobenzoic acid can be converted to 2-bromo-4-chlorobenzoic acid. guidechem.com This process involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (e.g., 0°C), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. guidechem.com

Another route involves the direct oxidation of a methyl group on a toluene precursor. For instance, a compound like 4-chloro-2-bromotoluene could be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium to yield the corresponding benzoic acid. guidechem.comquora.com The carboxylic acid group can also be introduced by the hydrolysis of a nitrile group, which itself can be installed via a Sandmeyer reaction on an aniline or through nucleophilic substitution on an aryl halide.

It is also common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) during the coupling reaction to prevent side reactions. chemicalbook.com This is achieved by reacting the carboxylic acid with an alcohol like methanol (B129727) under acidic conditions. chemicalbook.com The ester is then hydrolyzed back to the carboxylic acid in a final step after the biphenyl (B1667301) skeleton has been formed.

Introduction of the Nitro Group

The nitro group is introduced onto the second precursor, (3-nitrophenyl)boronic acid. The synthesis of this reagent typically starts with a nitration reaction on a benzene (B151609) derivative. A standard and effective method is the electrophilic aromatic substitution of a benzene ring using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com

Starting from 1-chloro-3-nitrobenzene or 3-nitroaniline, the boronic acid functionality can be introduced. chemicalbook.com For instance, (3-nitrophenyl)boronic acid is a commercially available reagent often used in Suzuki coupling reactions. chemicalbook.comsigmaaldrich.com Its synthesis from 3-nitroaniline can be achieved through diazotization followed by reaction with boric acid and a copper catalyst.

The directing effects of substituents on the aromatic ring are crucial for achieving the desired regiochemistry. The nitro group is a strong deactivating and meta-directing group, which is why starting with nitrobenzene (B124822) would lead to substitution at the meta-position if another electrophilic substitution were performed.

Introduction of the Chloro Substituent

The chloro substituent is introduced onto the benzoic acid portion of the molecule. As with the other functional groups, this is typically done at the precursor stage. The synthesis of 4-chloro-3-nitrobenzoic acid, an isomer of one of the potential precursors, is well-documented and involves the nitration of p-chlorobenzoic acid. mdpi.com In this reaction, the carboxylic acid group directs the incoming nitro group to the meta position (position 3), while the chloro group directs ortho and para. The combination of these effects leads to the formation of 4-chloro-3-nitrobenzoic acid. mdpi.com

For the synthesis of the desired 2-bromo-4-chlorobenzoic acid precursor, a common route starts with 2-amino-4-chlorobenzoic acid, where the chloro group is already in place. guidechem.com The bromo group is then introduced via the Sandmeyer reaction as described previously. This strategic order of reactions leverages the directing effects of the existing functional groups to ensure the correct placement of the incoming substituents.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the application of green chemistry principles. chemrxiv.orginovatus.es For a multi-step synthesis like that of this compound, these principles can be applied to various stages, particularly the key Suzuki-Miyaura cross-coupling step. rsc.org

Solvent-Free Reactions and Alternative Solvents

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. The Suzuki-Miyaura reaction, traditionally performed in organic solvents like toluene or dioxane, has been adapted to more environmentally benign conditions. inovatus.es

Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Procedures have been developed for Suzuki couplings using water as the sole reaction solvent, often with the aid of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) to facilitate the reaction between organic substrates and aqueous bases. acs.org

Alternative Solvents: Other green solvents such as tert-amyl alcohol have been successfully employed for nickel-catalyzed Suzuki couplings, offering a less harmful alternative to traditional solvents. nih.gov

Solvent-Free Conditions: Significant research has focused on performing Suzuki reactions under solvent-free or solid-state conditions. researchgate.netresearchgate.nettandfonline.com These reactions can be facilitated by mechanochemical methods, such as ball milling, which can lead to high yields in short reaction times without the need for any solvent. researchgate.netnih.gov Research indicates that water formed as a byproduct in the side reaction of arylboronic acid trimerization can play a crucial role in facilitating the solid-state reaction. researchgate.net

Reaction ConditionSolventCatalyst SystemAdvantages
TraditionalToluene, DioxanePd(PPh₃)₄ / BaseWell-established, high yields
AqueousWaterPd/C / Phase-Transfer CatalystEnvironmentally benign, safe
Green Solventtert-Amyl AlcoholNickel CatalystReduced toxicity
Solvent-FreeNone (Solid-State)Pd(OAc)₂ / BaseMinimal waste, high efficiency

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

The Suzuki-Miyaura coupling is generally considered to have a high atom economy because its byproducts are typically simple, water-soluble inorganic salts (from the base) and boronic acid derivatives, which are easily separated from the organic product. libretexts.orgjocpr.com This minimizes the generation of hazardous waste.

Catalyst Efficiency and Recycling: Using highly efficient catalysts at very low loadings (mol %) reduces the amount of heavy metal required. Developing heterogeneous catalysts (e.g., palladium on carbon) or recyclable homogeneous catalysts can significantly decrease waste and cost, as the catalyst can be recovered and reused over multiple cycles. mdpi.com

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can save on solvents, reagents, and energy, while also reducing waste. acs.org For example, a protocol that combines the in-situ generation of a trialkylborane from an alkene followed by its cross-coupling with an aryl halide in a one-pot fashion has been shown to be highly atom-economical. acs.org

Choice of Reagents: The choice of coupling partners can influence atom economy. While arylboronic acids are standard, the use of triarylboranes can, in principle, allow for the transfer of all three aryl groups, representing a more atom-economical use of the boron reagent. acs.orgacs.org

By carefully selecting synthetic routes and reaction conditions that align with green chemistry principles, the production of complex molecules like this compound can be made more sustainable and efficient. inovatus.es

Catalyst Recycling and Heterogeneous Catalysis

The economic and environmental viability of large-scale synthesis is significantly enhanced by the ability to recycle the catalyst. In the context of synthesizing this compound via Suzuki-Miyaura coupling, the use of heterogeneous palladium catalysts is a key strategy for achieving this. These catalysts are immobilized on solid supports, which facilitates their separation from the reaction mixture and subsequent reuse.

Magnetic Nanoparticles as Catalyst Supports:

A particularly effective approach involves the use of palladium nanoparticles supported on magnetic materials, such as iron oxide (Fe₃O₄) nanoparticles. nih.govnih.govkchem.org This methodology offers a straightforward and efficient method for catalyst recovery using an external magnet, thereby avoiding tedious filtration or centrifugation processes. kchem.org The catalyst, often a palladium complex immobilized on the surface of modified magnetic nanoparticles, has demonstrated high activity and stability. nih.govnih.gov For the synthesis of biaryl compounds, these magnetically recyclable nanocatalysts have been shown to be effective for multiple reaction cycles with minimal loss of activity. kchem.org

For the synthesis of this compound, a plausible heterogeneous catalyst would be a palladium complex supported on amine-functionalized silica-coated magnetic nanoparticles. The reaction would proceed by coupling a suitable 4-chloro-2-halobenzoic acid derivative with 3-nitrophenylboronic acid in the presence of this catalyst.

Other Heterogeneous Supports:

Besides magnetic nanoparticles, other materials like zeolites, polymers, and activated carbon have been explored as supports for palladium catalysts. For instance, palladium supported on mordenite (B1173385) (a type of zeolite) has been shown to be an efficient heterogeneous catalyst for Suzuki coupling reactions. mdpi.com Similarly, polymeric supports for palladium-N-heterocyclic carbene (NHC) complexes have been developed, exhibiting high catalytic activity and reusability in the coupling of aryl chlorides. rsc.org

Catalyst SupportCatalyst ExampleKey AdvantagesRecyclability (Reported Cycles)
Magnetic Nanoparticles Pd complex on Fe₃O₄@SiO₂Easy separation with a magnet, high surface areaUp to 16 cycles with minimal activity loss organic-chemistry.org
Zeolites Pd/H-MORHigh thermal stability, shape selectivityMultiple cycles with slight decrease in activity mdpi.com
Polymers Pd-NHC on polystyreneTunable properties, good stabilityAt least 5 cycles with retained activity rsc.org

Advanced Synthetic Techniques for this compound Production

To further enhance the efficiency, safety, and scalability of the synthesis of this compound, advanced manufacturing technologies are being explored.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, continuous production. For the synthesis of biaryl compounds like this compound, a continuous flow Suzuki-Miyaura coupling process can be implemented.

In a typical setup, solutions of the 4-chloro-2-halobenzoic acid derivative and 3-nitrophenylboronic acid, along with a suitable base, are pumped and mixed before entering a heated reactor column packed with a heterogeneous palladium catalyst. The product stream continuously exits the reactor and can be directed to an in-line purification module. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of a packed-bed reactor with a heterogeneous catalyst also simplifies catalyst recycling, as the catalyst remains in the reactor for continuous use. rsc.org

ParameterBatch ReactionFlow Reaction
Reaction Time Several hoursMinutes to hours
Heat Transfer Limited by vessel sizeExcellent
Safety Potential for thermal runawayInherently safer
Scalability DifficultStraightforward
Productivity LowerHigher

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of the Suzuki-Miyaura coupling for the synthesis of this compound, microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.

The synthesis would involve placing the reactants (a 4-chloro-2-halobenzoic acid derivative and 3-nitrophenylboronic acid), a palladium catalyst, and a suitable base in a microwave-transparent vessel and irradiating the mixture in a dedicated microwave reactor. This technique has been successfully applied to the synthesis of a variety of biaryl compounds, often with improved yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The combination of microwave heating with a heterogeneous catalyst can further enhance the sustainability of the process by allowing for rapid synthesis and easy catalyst recycling. rsc.org

Reactant 1Reactant 2CatalystConditionsYield
4-chloro-2-iodobenzoic acid3-nitrophenylboronic acidPd(PPh₃)₄Microwave, 120 °C, 15 min>90% (representative)
4-chloro-2-bromobenzoic acid3-nitrophenylboronic acidPdCl₂(dppf)Microwave, 150 °C, 20 min>85% (representative)

Photochemical Routes to Biaryl Systems

Photochemical methods offer a unique approach to the formation of carbon-carbon bonds, often proceeding under mild conditions without the need for thermal activation. While less common than palladium-catalyzed methods for this specific transformation, photochemical routes for the synthesis of biaryl compounds are an area of active research.

One potential photochemical strategy for the synthesis of this compound could involve a dual photoredox/nickel-catalyzed cross-coupling. nih.gov In such a system, a photocatalyst absorbs visible light and initiates a single-electron transfer process, which in turn facilitates the catalytic cycle of a nickel complex to couple the two aryl fragments. This approach avoids the use of palladium and can often tolerate a wide range of functional groups.

Another conceptual photochemical route could involve the generation of an aryl radical from a suitable precursor of one of the benzoic acid derivatives, which could then add to the other aromatic ring. However, controlling the regioselectivity of such reactions can be challenging. Research in this area is ongoing to develop more efficient and selective photochemical methods for biaryl synthesis.

Chemical Reactivity and Transformations of 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety of 4-Chloro-2-(3-nitrophenyl)benzoic acid

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, reduction, and conversion to the corresponding acid chloride.

Amidation: The synthesis of amides from this compound has been documented, particularly in the context of producing herbicidal compounds. The general approach involves the conversion of the carboxylic acid to the more reactive acid chloride, which is then treated with an appropriate amine. For instance, the N-methyl amide of this compound has been prepared as part of the synthesis of N-(phosphonomethyl)glycine derivatives. This transformation highlights the utility of the amidation reaction for introducing further functionality to the molecule.

A specific example involves the reaction of the corresponding acid chloride with N-(phosphonomethyl)glycine trimethyl ester to yield an intermediate that is subsequently deprotected to the final herbicidal product.

Reactant 1Reactant 2Product
4-Chloro-2-(3-nitrophenyl)benzoyl chlorideN-(phosphonomethyl)glycine trimethyl esterN-[4-chloro-2-(3-nitrophenyl)benzoyl]-N-(phosphonomethyl)glycine trimethyl ester

The reduction of the carboxylic acid moiety in this compound to a primary alcohol or an aldehyde is a feasible transformation, although specific documented examples for this compound are scarce. Generally, strong reducing agents like lithium aluminum hydride (LiAlH₄) would be required to reduce the carboxylic acid to the corresponding primary alcohol, (4-chloro-2-(3-nitrophenyl)phenyl)methanol. However, care must be taken as such potent reducing agents can also reduce the nitro group.

Selective reduction to the aldehyde is more challenging and would necessitate the use of milder, more specialized reducing agents, or a two-step process involving initial conversion to a derivative like an acid chloride or ester followed by a controlled reduction.

Decarboxylation, the removal of the carboxyl group, from this compound is not a commonly reported reaction. Aromatic carboxylic acids are generally stable and require harsh conditions for decarboxylation, often involving high temperatures and the use of catalysts like copper. The presence of the electron-withdrawing nitro group might influence the reaction conditions required for decarboxylation, but specific studies on this transformation for this molecule are not available.

The conversion of this compound to its acid chloride, 4-Chloro-2-(3-nitrophenyl)benzoyl chloride, is a key step in enhancing its reactivity for subsequent nucleophilic acyl substitution reactions, such as the amidation described previously. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acid chloride is a highly reactive intermediate that can readily react with a variety of nucleophiles, including amines, alcohols, and carbanions, to form the corresponding amides, esters, and ketones, respectively.

ReactantReagentProduct
This compoundThionyl chloride (SOCl₂)4-Chloro-2-(3-nitrophenyl)benzoyl chloride

Reactions Involving the Nitro Group on the Phenyl Ring of this compound

The nitro group is a strong electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution but can be readily transformed into other functional groups, most notably an amino group.

The reduction of the nitro group in this compound to the corresponding amine, 2-(3-aminophenyl)-4-chlorobenzoic acid, is a fundamental transformation. While specific documented procedures for this exact molecule are not prevalent in the readily available literature, this conversion can be accomplished using a variety of standard reducing agents.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid). The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid group or dehalogenation. For instance, catalytic hydrogenation with certain catalysts might also reduce the carboxylic acid if conditions are not carefully controlled.

The resulting amino-substituted biphenyl (B1667301) carboxylic acid would be a valuable intermediate for the synthesis of a range of other derivatives, including dyes, pharmaceuticals, and polymers, by leveraging the reactivity of the newly formed amino group in reactions such as diazotization and coupling.

Starting MaterialTypical Reducing AgentsProduct
This compoundH₂/Pd, Sn/HCl, Fe/HCl2-(3-Aminophenyl)-4-chlorobenzoic acid

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The 3-nitrophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro (NO₂) group. libretexts.orgwikipedia.org Electron-withdrawing groups decrease the electron density of the aromatic ring, making it electrophilic and thus more amenable to attack by nucleophiles. masterorganicchemistry.comyoutube.com

The mechanism for SNAr reactions involves two main steps: the nucleophile attacks the electron-deficient ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orglibretexts.org For substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orglibretexts.org In the case of the 3-nitrophenyl moiety, the nitro group is meta to the point of attachment to the other phenyl ring. While it activates the ring towards nucleophilic attack in general, it does not direct substitution to a specific position in the absence of a suitable leaving group ortho or para to it. However, its powerful activating nature makes the entire ring system more susceptible to nucleophilic attack compared to an unsubstituted benzene (B151609) ring.

Formation of Azoxy, Azo, and Hydrazobenzenes

The nitro group on the 3-nitrophenyl ring is a key functional group for transformations involving reduction. Depending on the reducing agent and the reaction conditions, the nitro group can be selectively reduced to various oxidation states, leading to the formation of azoxy, azo, and hydrazo compounds. chemeurope.comscilit.com

The reduction of aromatic nitro compounds can proceed through a series of intermediates. Mild reducing agents or specific conditions can isolate these intermediates.

Azoxy Compounds: These are often formed under neutral or slightly alkaline conditions. For instance, the reduction of nitroarenes using reagents like sodium borohydride (B1222165) in the presence of bismuth can yield azoxyarenes. scilit.com

Azo Compounds: Treatment of aromatic nitro compounds with certain metal hydrides, such as lithium aluminium hydride, or with zinc metal and sodium hydroxide (B78521) can produce azo compounds. chemeurope.com

Hydrazo Compounds (Hydrazobenzenes): Further reduction of azo or azoxy compounds, for example with hydrazine (B178648) hydrate (B1144303) catalyzed by ultrasonically activated nickel, yields hydrazobenzenes. scilit.com Complete reduction typically leads to the corresponding amine. niscpr.res.in

The selective reduction to these intermediates is a valuable synthetic tool.

Product TypeTypical Reagents/ConditionsReference
AzoxyarenesSodium Borohydride/Bismuth, Ultrasonically Activated Nickel scilit.com
Azo CompoundsLithium Aluminium Hydride, Zinc/NaOH chemeurope.com
HydrazobenzenesHydrazine Hydrate/Ultrasonically Activated Nickel scilit.com

Reactivity of the Chloro Substituent on the Phenyl Ring of this compound

The chloro substituent on the other phenyl ring provides another site for significant chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The chlorine atom can act as a leaving group in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically involve the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org

Heck Reaction: This reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have made their use more feasible. organic-chemistry.org

Sonogashira Reaction: This reaction involves the coupling of the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the reactivity of aryl chlorides can be challenging, but specialized ligands and conditions can facilitate the reaction. nih.gov

ReactionCoupling PartnerKey Catalyst ComponentsProductReference
HeckAlkenePd catalyst, BaseSubstituted Alkene wikipedia.orgorganic-chemistry.org
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution of the Chloride

The chloro substituent can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The reactivity of the ring towards this substitution is enhanced by the presence of electron-withdrawing groups. libretexts.org In this compound, the carboxylic acid group and the 3-nitrophenyl group both act as electron-withdrawing substituents, activating the ring for nucleophilic attack. The carboxylic acid group is ortho to the chlorine, and the nitrophenyl group is also ortho, which should provide stabilization for the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack at the carbon bearing the chlorine atom. libretexts.orglibretexts.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped with a metal, typically from an organometallic reagent. wikipedia.org This reaction is commonly used to prepare organolithium or Grignard reagents from aryl halides. wikipedia.orgethz.ch Treating this compound with a strong organometallic base, such as n-butyllithium or t-butyllithium, could potentially lead to the exchange of the chlorine atom for a lithium atom. ethz.ch This process is kinetically controlled, and the exchange rates generally follow the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a powerful nucleophile and can be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Rings of this compound

The two aromatic rings in this compound exhibit contrasting reactivities toward electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): Both rings are significantly deactivated towards electrophilic aromatic substitution. This is because all the major substituents—the nitro group (-NO₂), the chloro group (-Cl), the carboxylic acid group (-COOH), and the aryl group itself—are electron-withdrawing and thus deactivate the rings to attack by electrophiles. quora.com

The nitro group is a strong deactivating, meta-directing group.

The carboxylic acid group is also a deactivating, meta-directing group. quora.com

The chloro group is deactivating but ortho, para-directing. quora.com The cumulative deactivating effect of these groups makes electrophilic substitution on either ring difficult, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of these same electron-withdrawing groups activates the rings for nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

3-Nitrophenyl Ring: The nitro group strongly activates this ring for nucleophilic attack, as discussed in section 4.2.2.

4-Chlorobenzoic Acid Ring: The chloro group is the leaving group in this case. The ring is activated by the ortho-carboxylic acid group and the ortho-(3-nitrophenyl) group, making it susceptible to nucleophilic displacement of the chloride, as detailed in section 4.3.2. libretexts.org

RingSubstituentsReactivity towards EASReactivity towards NASDirecting Effects (EAS)Directing Effects (NAS)
Phenyl ring with -Cl and -COOH-Cl, -COOH, -Aryl(NO₂)DeactivatedActivated-COOH (meta), -Cl (ortho, para)Leaving group position defines site of attack; activated by ortho/para EWGs. libretexts.org
Phenyl ring with -NO₂-NO₂, -Aryl(Cl,COOH)DeactivatedActivated-NO₂ (meta)Activated by ortho/para EWGs relative to a leaving group. libretexts.org

Regioselectivity Considerations for Further Functionalization

The regioselectivity of subsequent chemical reactions on this compound is a critical consideration for chemists aiming to synthesize specific isomers. The positions of the existing substituents on both aromatic rings direct the placement of new functional groups.

On the Benzoic Acid Ring : The carboxylic acid group (-COOH) is a meta-directing deactivator for electrophilic aromatic substitution. Conversely, the chloro group (-Cl) is an ortho-, para-directing deactivator. The directing effects of these two substituents are opposing, which can lead to a mixture of products. However, the activating or deactivating strength of each group, along with steric hindrance, will influence the major product.

On the Nitrophenyl Ring : The nitro group (-NO2) is a strong meta-directing deactivator. Therefore, in electrophilic substitution reactions, incoming electrophiles will preferentially add to the positions meta to the nitro group.

The presence of alkoxy groups, for example, can serve as partial directing groups, influencing C-H activation towards the ortho-position. mdpi.com This highlights that even substituents not directly involved in the reaction can have a significant impact on the regiochemical outcome.

Influence of Existing Substituents on Ring Activation/Deactivation

The substituents on the aromatic rings of this compound significantly influence the rings' reactivity towards electrophilic substitution.

Deactivating Groups : Both the carboxylic acid and nitro groups are strong electron-withdrawing groups, which deactivate the aromatic rings, making them less reactive than benzene. libretexts.orgmsu.edu The nitro group, in particular, can decrease the reactivity of the ring by a factor of approximately one million. msu.edu The chloro group is also a deactivating substituent due to its inductive electron withdrawal, though its lone pairs can partially offset this through resonance. libretexts.org

Combined Effect : The presence of multiple deactivating groups on both rings renders this compound significantly less susceptible to electrophilic attack compared to benzene. This deactivation must be overcome by using harsh reaction conditions or highly reactive electrophiles.

The table below summarizes the directing effects and influence on reactivity for the substituents present in this compound.

RingSubstituentTypeDirecting Effect (for Electrophilic Aromatic Substitution)Influence on Reactivity
Benzoic Acid-COOHElectron-withdrawingMetaDeactivating
Benzoic Acid-ClElectron-withdrawing (inductive), Electron-donating (resonance)Ortho, ParaDeactivating
Nitrophenyl-NO2Strongly electron-withdrawingMetaStrongly Deactivating

Derivatization Pathways for the Synthesis of Advanced Molecular Architectures from this compound

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex molecules. solubilityofthings.com Its functional groups offer multiple points for modification, allowing for the construction of diverse and advanced molecular architectures.

Diversification Through Multiple Functional Groups

The presence of three distinct functional groups—carboxylic acid, chloro, and nitro—provides numerous avenues for derivatization.

Carboxylic Acid Group : This group can be readily converted into esters, amides, or acid chlorides. For instance, treatment with thionyl chloride can produce the corresponding acyl chloride, which is a versatile intermediate for further reactions. rsc.org

Nitro Group : The nitro group is a key functional handle. It can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This resulting amine can then participate in a wide range of reactions, including diazotization and coupling, or acylation to form amides.

Chloro Group : The chloro substituent can be replaced via nucleophilic aromatic substitution, although this often requires activated systems or specific reaction conditions.

A study on a related compound, 4-chloro-3-nitrobenzoic acid, demonstrated the sequential modification of its functional groups. rsc.org The carboxylic acid was first converted to an ester, and the nitro group was subsequently reduced to an amine. rsc.org This step-wise approach allows for controlled diversification of the molecular scaffold.

Multicomponent Reactions Utilizing this compound as a Building Block

While specific examples of multicomponent reactions involving this compound are not extensively documented in the provided search results, its structural features make it a promising candidate for such reactions. Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants.

The derivatized forms of this compound, particularly after the reduction of the nitro group to an amine, could be employed in various MCRs. For example, the resulting amino-chloro-benzoic acid derivative could potentially participate in Ugi or Passerini reactions, which are well-known MCRs for the synthesis of complex amides and esters.

Computational and Theoretical Studies of 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Electronic Structure and Charge Distribution Analysis

Detailed electronic structure and charge distribution analyses, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surface analysis, and Natural Bond Orbital (NBO) analysis, have not been specifically reported for 4-Chloro-2-(3-nitrophenyl)benzoic acid. While these computational methods are commonly applied to understand molecular properties, their application to this specific compound is not documented in existing literature.

There are no published studies that provide the ground state geometries of this compound as determined by Density Functional Theory (DFT) calculations. Consequently, data on optimized bond lengths, bond angles, and dihedral angles for this molecule are unavailable.

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported. This type of analysis is crucial for identifying the electrophilic and nucleophilic sites within a molecule, and its absence limits the understanding of the compound's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and electron delocalization within a molecule, has not been performed on this compound according to available records. Such an analysis would provide valuable insights into the intramolecular interactions and stability of the compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and potential energy surface mapping are essential for understanding the flexibility and preferred spatial arrangements of a molecule. However, no such studies have been published for this compound.

The rotational energy landscape and torsional barriers associated with the biaryl linkage in this compound have not been computationally investigated. This information is critical for understanding the molecule's conformational dynamics and how it might interact with other molecules.

While the carboxylic acid group is known to participate in hydrogen bonding, specific computational studies on the intermolecular hydrogen bonding patterns and resulting conformational preferences of this compound are not available in the scientific literature.

Following a comprehensive search for scientific literature and data, it has been determined that there are no specific computational or theoretical studies available for the compound "this compound" in the public domain. The requested detailed analyses for Frontier Molecular Orbitals (FMO), global and local reactivity descriptors, and theoretical spectroscopic predictions (Infrared, Raman, NMR, UV-Vis) could not be performed as no published research data for this specific molecule were found.

Further theoretical research, including Density Functional Theory (DFT) calculations, would need to be conducted on "4--Chloro-2-(3-nitrophenyl)benzoic acid" to generate the data required to populate the sections and subsections outlined in the user's request.

Reaction Mechanism Elucidation Through Transition State Calculations

Detailed computational studies involving transition state calculations to elucidate the synthetic pathways and reactive transformations of this compound have not been specifically reported. However, the general principles of electrophilic aromatic substitution and nucleophilic aromatic substitution, which are fundamental to the synthesis of related compounds, are well-understood through computational chemistry.

Computational Investigations of Synthetic Pathway Intermediates

The synthesis of chloro-nitro-benzoic acids typically involves multi-step reactions, including nitration and chlorination of a benzoic acid precursor. Computational models, often employing Density Functional Theory (DFT), are instrumental in predicting the stability and reactivity of intermediates in such syntheses. For analogous compounds, these calculations help in determining the preferred sites of substitution by analyzing the electron density distribution and the energies of the corresponding sigma complexes (arenium ions) which act as intermediates. The directing effects of the existing substituents (carboxyl, nitro, and chloro groups) are governed by their electronic properties (inductive and resonance effects), which can be quantified through computational analysis of the electrostatic potential and frontier molecular orbitals of the reactant molecules.

Energetics and Kinetics of Key Transformations of this compound

The energetics and kinetics of reactions involving chloro-nitro-benzoic acid derivatives, such as nucleophilic substitution of the chlorine atom, can be computationally modeled to determine activation energies and reaction rate constants. For instance, studies on the reaction of 4-chloro-3,5-dinitrobenzoic acid with hydroxide (B78521) ions have utilized computational methods to understand the formation of intermediate complexes. Such analyses for this compound would be crucial in predicting its reactivity towards various nucleophiles and understanding its degradation pathways. The presence of the electron-withdrawing nitro and chloro groups is expected to influence the acidity of the carboxylic acid and the electrophilicity of the aromatic rings, factors that can be precisely quantified through pKa calculations and analysis of the LUMO (Lowest Unoccupied Molecular Orbital) energy.

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction of how molecules of this compound interact with each other in the solid state is crucial for understanding its crystal structure and physical properties. Computational methods are powerful tools for investigating these non-covalent interactions.

Hydrogen Bonding Networks in Solid State and Solution

The carboxylic acid group in this compound is a primary site for strong hydrogen bonding. In the solid state, it is highly probable that the molecules would form dimeric structures through O-H···O hydrogen bonds between the carboxyl groups, a common motif in carboxylic acids. Computational studies on related nitrobenzoic acids have confirmed the stability of such dimers. In solution, the nature of hydrogen bonding would be dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. Quantum chemical calculations can model these interactions and predict the most stable solvated structures.

Pi-Stacking and Halogen Bonding Interactions

The aromatic rings of this compound provide opportunities for π-stacking interactions, where the electron-rich and electron-poor regions of adjacent molecules align. The presence of the electron-withdrawing nitro group can polarize the aromatic rings, potentially leading to favorable offset π-stacking arrangements.

Furthermore, the chlorine atom can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro or carboxyl groups. Computational analysis of the molecular electrostatic potential surface would be essential to identify the location and magnitude of the σ-hole on the chlorine atom and predict the geometry and strength of potential halogen bonds. Theoretical investigations on copper(II) chloro-nitro-benzoato complexes have highlighted the significant role of various non-covalent interactions, including anion-π interactions, in stabilizing the crystal lattice. rsc.org

In the absence of direct experimental data for every chemical compound, computational and theoretical chemistry serves as a powerful tool for predicting molecular properties and reactivity. For a complex molecule such as this compound, quantum chemical calculations can provide significant insights into its behavior. These studies are centered around calculating molecular descriptors and establishing relationships between these descriptors and the molecule's reactivity through Quantitative Structure-Reactivity Relationships (QSRR).

Molecular Descriptors for Predicting Chemical Behavior

Molecular descriptors are numerical values that characterize a molecule's chemical and physical properties. Through computational methods like Density Functional Theory (DFT), a range of these descriptors can be calculated to predict the chemical behavior of this compound. DFT is a widely used method for studying the electronic structure of molecules. iau.ir

Key quantum chemical descriptors that would be critical in understanding the reactivity of this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density and Electrostatic Potential: These descriptors help in identifying the regions of a molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other reagents. For instance, areas with high electron density are likely to be sites for electrophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies. iau.ir These descriptors provide a quantitative measure of the molecule's stability and reactivity. iau.ir

Table 1: Theoretical Quantum Chemical Descriptors and Their Significance

DescriptorSignificance in Predicting Chemical Behavior
HOMO EnergyIndicates the molecule's capacity to donate electrons.
LUMO EnergyIndicates the molecule's capacity to accept electrons.
HOMO-LUMO GapA smaller gap suggests higher chemical reactivity and lower kinetic stability.
Electrostatic PotentialMaps electron-rich and electron-poor regions, predicting sites of interaction.
Dipole MomentMeasures the polarity of the molecule, affecting its physical properties.

Correlation Between Theoretical Descriptors and Experimental Reactivity

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the theoretical molecular descriptors of a series of compounds with their experimentally determined reactivity. The development of a QSRR model is a powerful approach for predicting the reactivity of new or unstudied compounds, thereby saving time and resources.

For a molecule like this compound, a QSRR study would typically involve the following steps:

Selection of a Training Set: A series of structurally related compounds with known experimental reactivity data would be chosen.

Calculation of Molecular Descriptors: A variety of quantum chemical descriptors for each molecule in the training set would be calculated using computational methods.

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning techniques, would be used to build a mathematical model that links the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the developed model would be tested using an external set of compounds (a test set) that were not used in the model's creation.

While a specific QSRR model for this compound is not documented in existing literature, studies on other substituted benzoic acids have successfully employed this approach. For example, QSRR models have been developed to predict the biodegradability of substituted phenols and benzoic acids by correlating descriptors like the heat of formation and HOMO energy with experimental data. Research has also demonstrated the utility of QSRR in predicting the chromatographic behavior of various organic acids.

The application of such a model to this compound would allow for the prediction of its behavior in various chemical reactions, providing valuable information for its potential applications and further research.

Applications and Advanced Research Directions Involving 4 Chloro 2 3 Nitrophenyl Benzoic Acid

4-Chloro-2-(3-nitrophenyl)benzoic acid as a Key Synthetic Building Block

The utility of this compound as a synthetic intermediate is rooted in the reactivity of its constituent functional groups. The carboxylic acid, nitro moiety, and biaryl core can each be targeted in distinct synthetic operations, making the molecule a programmable component in multi-step syntheses.

Precursor in the Synthesis of Complex Molecules

While direct application in the total synthesis of specific natural products is not prominently documented, the structural motifs within this compound are archetypal for routes leading to complex molecular architectures. The true value of the compound lies in the synthetic potential of its functional groups, which can be manipulated through well-established reaction pathways.

The carboxylic acid group is a primary site for modification, readily undergoing reactions to form amides, esters, or acyl chlorides. tandfonline.com These transformations are fundamental steps in building more complex molecular frameworks. For instance, activation of the carboxylic acid, perhaps via a mixed anhydride (B1165640) or with a coupling agent, allows for the attachment of amines or alcohols, extending the molecular structure. tandfonline.com

The nitro group offers a different synthetic trajectory. It can be selectively reduced under various conditions to an aniline (B41778) derivative. This transformation introduces a nucleophilic amino group, which opens up a vast array of subsequent reactions, including diazotization, further amide bond formations, or participation in the synthesis of heterocyclic systems.

Furthermore, the biaryl core itself is significant. Synthetic strategies often involve the initial construction of such frameworks via cross-coupling reactions. Once formed, the core provides a rigid scaffold, and the attached functional groups, like the chloro and nitro substituents, can be used to direct further C-H activation or functionalization on the aromatic rings, enabling late-stage diversification of drug-like molecules. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Reagents (Example) Resulting Functional Group
Carboxylic Acid Amide Coupling Oxalyl Chloride, then Amine Amide
Carboxylic Acid Esterification Alcohol, Acid Catalyst Ester
Nitro Group Reduction SnCl₂, HCl Amine (Aniline)

Scaffold for Combinatorial Chemistry Libraries

The defined and modifiable structure of this compound makes it an ideal scaffold for combinatorial chemistry. The goal of this methodology is not to synthesize a single target but to rapidly generate a large collection, or library, of structurally related compounds for high-throughput screening. nih.gov

The generation of a library from this scaffold would follow a systematic process:

Immobilization (Optional): For solid-phase synthesis, the carboxylic acid group can be used to anchor the entire scaffold to a polymer resin support. dur.ac.uk This simplifies purification, as excess reagents can be washed away after each step.

Diversification at the Carboxylic Acid: With the scaffold anchored, the first point of diversity can be introduced. A library of amides could be generated by treating portions of the resin-bound scaffold with a variety of different amines. tandfonline.com

Modification of the Second Ring: The nitro group on the second phenyl ring can be reduced to an amine. This new functional group becomes a second point for diversification.

Diversification at the Amino Group: The newly formed amino group can then be reacted with a library of different acylating agents, sulfonyl chlorides, or aldehydes (via reductive amination) to introduce a second set of variable R-groups.

This divergent approach allows for the exponential generation of unique compounds from a single core structure. The resulting library of biaryl compounds can be screened in biological assays to identify hits for drug discovery programs. acs.orgresearchgate.net

Table 2: Methodological Approach for Library Generation

Step Action Purpose Example Reactants
1 Functionalization of Carboxylic Acid Introduce first diversity element (R¹) Library of various amines (R¹-NH₂)
2 Reduction of Nitro Group Unmask second reactive site SnCl₂ or H₂/Pd-C
3 Functionalization of Amino Group Introduce second diversity element (R²) Library of various acyl chlorides (R²-COCl)

Intermediate for Functional Organic Materials

The conjugated biaryl system combined with electron-withdrawing nitro and chloro groups suggests that this compound is a valuable intermediate for functional organic materials, particularly conducting polymers. bohrium.commetu.edu.trresearchgate.net The electronic properties of the monomer unit are critical to the performance of the final polymer.

The synthesis of such materials often involves the polymerization of monomers containing aromatic or heteroaromatic rings. bohrium.comresearchgate.net While this specific benzoic acid derivative is not a directly polymerizable monomer, it can be readily converted into one. For example:

The carboxylic acid could be transformed into a group suitable for polymerization, such as an ester or other reactive moiety.

The aromatic rings themselves could be functionalized with polymerizable groups like vinyl or ethynyl (B1212043) units via cross-coupling reactions.

The nitro group can significantly influence the electronic band gap of the resulting polymer. metu.edu.tr

Research has shown that incorporating nitrophenyl groups into polymer backbones can yield soluble conducting polymers suitable for applications like electrochromic devices. bohrium.commetu.edu.tr Furthermore, chloronitrophenyl groups have been used to functionalize carbon particles, demonstrating their utility in creating hybrid materials where the organic moiety imparts specific redox properties to an inorganic substrate. scribd.comresearchgate.net

Role in Materials Science and Engineering

In materials science, this compound transitions from being a mere intermediate to a fundamental component that dictates the structure and function of the final material. Its incorporation into polymers and crystalline frameworks allows for the precise engineering of material properties.

Incorporation into Functional Polymers and Copolymers

The structure of this compound is well-suited for creating functional polymers through step-growth polymerization. By chemically modifying both the carboxylic acid and the nitro group, the molecule can be converted into a bifunctional monomer. For example, reduction of the nitro group to an amine yields an amino acid derivative. This "A-B" type monomer can undergo self-condensation to form a polyamide.

Alternatively, if the carboxylic acid is first protected, the nitro group reduced, and the resulting amine reacted with a diacyl chloride, the molecule can be incorporated as a side-chain on a polymer backbone. The presence of the halogen and the nitro (or amino) group can bestow specific properties on the resulting polymer:

Solubility: The polar groups can enhance solubility in organic solvents. metu.edu.trresearchgate.net

Thermal Stability: The rigid biaryl structure can increase the glass transition temperature and thermal stability of the polymer.

Electronic Properties: The electron-withdrawing nature of the chloro and nitro groups can be used to tune the polymer's conductivity and optical properties, making it suitable for electrochromic applications. bohrium.commetu.edu.tr

Interactivity: The nitro group is capable of participating in hydrogen bonding and π-π stacking interactions, which can be useful for creating sensor materials. scholaris.ca

Use in the Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. tudelft.nlsci-hub.se this compound is an excellent candidate for use as an organic linker in MOF synthesis. sci-hub.se

The specific functional groups on this linker are particularly advantageous:

Carboxylate Group: Serves as the primary binding site to the metal nodes, forming the coordination bonds that build the framework. tudelft.nl

Nitro Group: This group projects into the pores of the MOF. It does not bind to the metal but functionalizes the internal surface of the framework. This can have several effects:

It can alter the size and shape of the pores, influencing which guest molecules can enter. tudelft.nlmdpi.com

It creates a specific chemical environment within the pores, enabling selective adsorption or separation of gases and liquids. sci-hub.se

It can act as a recognition site for sensing applications, where the binding of an analyte to the nitro group causes a detectable change in the MOF's properties, such as its luminescence. mdpi.comtandfonline.com

Chloro Group: Adds further electronic modulation and can influence the packing of the linkers within the crystal structure.

The modular nature of MOF synthesis means that by using linkers like this compound, materials can be rationally designed for applications in gas storage, chemical separations, catalysis, and sensing. sci-hub.seresearchgate.net

Table 3: Hypothetical MOF Components Using the Target Linker

MOF Component Example Role in Framework
Metal Node Zn₄O cluster Forms the vertices of the network
Organic Linker 4-Chloro-2-(3-nitrophenyl)benzoate Bridges the metal nodes to form the porous structure
Functional Group -NO₂ Lines the pores, providing chemical selectivity and potential active sites

Precursor for Advanced Dye and Pigment Systems

The molecular architecture of this compound makes it a plausible candidate as a precursor for the synthesis of novel dyes and pigments. Aromatic nitro compounds are foundational intermediates in the dye industry, primarily because the nitro group can be readily reduced to a primary amino group (-NH2). This resulting amine is a key functional group for building chromophoric (color-bearing) systems.

The transformation of the nitro group on the phenyl ring into an amino group would yield 2-(3-aminophenyl)-4-chlorobenzoic acid. This derivative could then undergo diazotization (reaction with nitrous acid) to form a highly reactive diazonium salt. This salt can subsequently be coupled with various electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or aromatic amines to generate a wide array of azo dyes. The color and properties of the resulting dye would be influenced by:

The specific coupling component used.

The substitution pattern of the biphenyl (B1667301) core, including the chloro and carboxylic acid groups, which act as auxochromes (color modifiers).

The potential for the carboxylic acid group to improve water solubility or act as a binding site for mordants.

Isomeric compounds like 4-chloro-3-nitrobenzoic acid are known to be used as intermediates in the manufacturing of dyes and other organic chemicals, supporting the potential utility of this specific biphenyl scaffold in the synthesis of complex colorants. shubhamspecialty.comsdichem.com

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. dariobraga.it this compound possesses multiple functional groups capable of participating in a variety of predictable and robust non-covalent interactions, making it a molecule of interest for this field.

The primary interaction is the hydrogen bond formed by the carboxylic acid group. Carboxylic acids are well-known to form highly stable, centrosymmetric hydrogen-bonded dimers. This predictable interaction, known as a supramolecular synthon, can serve as a reliable building block for constructing more complex one-, two-, or three-dimensional networks.

Beyond this primary interaction, the other functional groups offer further control over the crystal packing:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen (from a nitro or carboxyl group) or nitrogen.

π-π Stacking: The two aromatic rings provide surfaces for π-π stacking interactions, which can help organize the molecules into columns or layers. The electron-deficient nature of the nitrophenyl ring can favor interactions with more electron-rich aromatic systems.

C-H···O Interactions: Weak hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro and carboxyl groups can provide additional stability and directionality to the crystal packing.

Studies on related substituted benzoic acids have demonstrated how these varied interactions can be exploited to form complex supramolecular assemblies and co-crystals. rsc.orgnih.gov By co-crystallizing this compound with other molecules (co-formers), it is theoretically possible to create novel solid-state materials with tailored properties such as solubility, stability, or melting point.

Table 1: Potential Supramolecular Interactions of this compound

Functional GroupType of InteractionPotential Interacting PartnerRole in Crystal Engineering
Carboxylic Acid (-COOH)Strong Hydrogen Bond (O-H···O)Another carboxylic acid, N-heterocyclesForms robust dimers and chains; primary structural motif.
Chloro (-Cl)Halogen Bond (C-Cl···O/N)Nitro group, Carboxyl group, other Lewis basesDirectional interaction for fine-tuning crystal packing.
Nitro (-NO₂)Weak Hydrogen Bond (C-H···O), Dipole-DipoleAromatic C-H groupsSecondary interactions to guide assembly.
Aromatic Ringsπ-π StackingOther aromatic ringsStabilizes layered or columnar structures.

Involvement in Coordination Chemistry and Catalysis

The structure of this compound is well-suited for applications in coordination chemistry, serving as a versatile building block for new metal-based materials and catalysts.

Ligand Design Based on the this compound Scaffold

In coordination chemistry, a ligand is a molecule that binds to a central metal atom. Upon deprotonation, the carboxylic acid group of this compound becomes a carboxylate (-COO⁻), which is an excellent binding site for a wide range of metal ions. The key features of this molecule as a ligand are:

Binding Site: The carboxylate group can coordinate to metal centers in several ways.

Rigid Backbone: The biphenyl structure provides a rigid and sterically defined scaffold, which can influence the geometry and properties of the resulting metal complex.

Electronic Tuning: The electron-withdrawing nature of the chloro and nitro substituents can modulate the electronic properties of the ligand and, consequently, the reactivity of the coordinated metal center.

Research on analogous systems, such as 4-((3-chloro-2-methylphenyl)amino)benzoic acid, has shown their capability to form stable complexes with transition metals like Cr(III) and Cu(II), demonstrating the viability of such substituted benzoic acids in ligand design. npaa.in

Formation of Metal Complexes and Their Theoretical Structures

The carboxylate group of the ligand can bind to metal ions through different coordination modes, leading to a variety of potential structures, from simple mononuclear complexes to extended coordination polymers or Metal-Organic Frameworks (MOFs).

Table 2: Theoretical Coordination Modes and Resulting Structures

Coordination ModeDescriptionPotential Resulting StructureExample Geometry around Metal
MonodentateOne oxygen atom of the carboxylate binds to the metal.Discrete mononuclear or polynuclear complexes.Tetrahedral, Square Planar, Octahedral
Bidentate ChelatingBoth oxygen atoms of the carboxylate bind to the same metal center.Discrete mononuclear complexes.Octahedral, Distorted Geometries
Bidentate BridgingEach oxygen atom of the carboxylate binds to a different metal center.Coordination polymers (1D, 2D, or 3D networks), MOFs.Paddle-wheel, Octahedral

The final structure and geometry would depend on the choice of metal ion, its preferred coordination number, the reaction conditions, and the metal-to-ligand ratio. For instance, with Cu(II), one might anticipate the formation of a paddle-wheel dimer, while with lanthanide ions, high-coordination number polymers could be formed.

Potential as a Precursor for Catalytic Systems (e.g., organocatalysis, transition metal catalysis)

The development of novel catalysts is a cornerstone of modern chemistry. This compound could serve as a precursor in two main catalytic domains:

Organocatalysis: The molecule itself, or a simple derivative, could potentially function as an organocatalyst. For example, the acidity of the carboxylic acid group combined with the rigid biphenyl scaffold could be exploited in acid-catalyzed reactions. Further functionalization, such as the reduction of the nitro group to an amine and subsequent transformation into a thiourea (B124793) or phosphine (B1218219), could yield new classes of organocatalysts.

Transition Metal Catalysis: More commonly, the metal complexes formed from this ligand (as described in 6.3.2) could exhibit catalytic activity. The ligand's structure helps create a specific coordination environment around the metal ion, which is crucial for catalysis. The electronic properties imparted by the chloro and nitro groups can influence the metal center's Lewis acidity and redox potential, making it suitable for reactions such as oxidations, reductions, or carbon-carbon bond-forming cross-couplings. The design of ligands is a critical aspect of creating efficient transition metal catalysts. mdpi.com

Environmental Chemistry Implications and Theoretical Degradation Pathways

Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants due to their widespread use and resistance to degradation. researchgate.netnih.gov The environmental fate of this compound would be governed by its susceptibility to biotic (microbial) and abiotic degradation processes. While specific studies on this compound are not available, theoretical degradation pathways can be proposed based on research on related molecules like chloronitrophenols, chlorobenzoic acids, and other nitroaromatics. nih.govnih.govnih.gov

The initial steps in the biodegradation of such a multi-substituted aromatic compound are crucial and typically involve enzymatic attack on one of the functional groups or the aromatic ring itself.

Key Theoretical Degradation Steps:

Nitroreduction: A common initial step under anaerobic or microaerophilic conditions is the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. The resulting aminobenzoic acid derivative is generally less toxic and more susceptible to further degradation than its nitro precursor. nih.gov

Dehalogenation: The removal of the chlorine atom can occur through several mechanisms. Reductive dehalogenation replaces the chlorine with a hydrogen atom, often under anaerobic conditions. Oxidative dehalogenation, catalyzed by oxygenase enzymes, can replace the chlorine with a hydroxyl group, simultaneously incorporating oxygen into the ring. Hydrolytic dehalogenation involves the replacement of chlorine with a hydroxyl group via the addition of water.

Hydroxylation: Monooxygenase or dioxygenase enzymes can attack the aromatic rings, introducing one or two hydroxyl groups. This is a key step in "priming" the ring for subsequent cleavage.

Ring Cleavage: Once di-hydroxylated (forming a catechol-like intermediate), the aromatic ring can be cleaved by dioxygenase enzymes via ortho- or meta-cleavage pathways, breaking down the stable aromatic system into aliphatic intermediates that can enter central metabolic pathways like the TCA cycle. nih.gov

The relative positions of the chloro, nitro, and carboxyl groups would significantly influence which of these pathways is favored by microbial consortia in the environment. researchgate.net

Table 3: Plausible Initial Biotransformation Reactions

PathwayReaction TypeEnzyme Class (Example)Resulting IntermediateTypical Conditions
NitroreductionReductiveNitroreductaseAmino derivativeAnaerobic / Anoxic
DehalogenationReductive, Oxidative, or HydrolyticDehalogenaseDechlorinated or hydroxylated derivativeAnaerobic or Aerobic
HydroxylationOxidativeMonooxygenase / DioxygenaseHydroxylated derivative (e.g., catechol)Aerobic

Computational Studies on Abiotic Transformation Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the abiotic transformation of complex organic molecules like this compound without the need for laboratory experiments. These studies can elucidate reaction mechanisms, calculate energy barriers, and identify potential transient intermediates and final degradation products.

For compounds containing nitro and chloro groups, computational models typically investigate several key transformation reactions:

Hydroxylation: The substitution of a chlorine atom or other groups with a hydroxyl radical (•OH), a highly reactive species common in aquatic environments. Models can calculate the activation energy required for this process at different positions on the aromatic rings.

Reductive Dechlorination: The removal of the chlorine atom and its replacement with a hydrogen atom. This is a critical pathway for the detoxification of chlorinated organic pollutants. Computational studies can determine the feasibility of this reaction under various environmental conditions.

Nitro Group Reduction: The transformation of the nitro group (NO₂) to an amino group (NH₂). This process significantly alters the electronic properties and toxicity of the compound. DFT calculations can map the multi-step reaction pathway for this reduction.

These computational approaches provide foundational insights into the molecule's likely environmental persistence and transformation pathways.

Table 1: Computational Approaches for Abiotic Transformation Analysis

Computational MethodInformation ProvidedRelevance to this compound
Density Functional Theory (DFT) Reaction energy barriers, transition state geometries, and thermodynamic stability of intermediates and products.Predicts the most likely sites for nucleophilic attack (e.g., by hydroxyl radicals) and the energetic feasibility of dechlorination and nitro-group reduction.
Quantitative Structure-Activity Relationship (QSAR) Predictive models that correlate chemical structure with reactivity or environmental fate properties (e.g., degradation rate constants).Estimates the potential rate of abiotic degradation based on the compound's structural features (chloro and nitro substitutions).
Molecular Dynamics (MD) Simulations Simulates the interaction of the molecule with its surrounding environment (e.g., water molecules, soil organic matter).Provides insight into how the molecule orients itself at interfaces, which can influence reaction rates and sorption behavior.

Photochemical Degradation Pathways of the Nitro and Chloro Groups

The presence of both a chromophoric nitro group and a carbon-chlorine bond suggests that this compound is susceptible to photochemical degradation. Solar irradiation can initiate reactions that transform the molecule, primarily through two main pathways.

Nitro Group Transformation: The nitro group is known to undergo photoreduction in the presence of suitable electron donors. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. These reactions are significant as the resulting aromatic amines can have different toxicological and environmental properties compared to the parent nitroaromatic compound.

Reductive Dechlorination: The carbon-chlorine bond can be cleaved through photolytic processes. This reaction, known as photodechlorination, is a key degradation mechanism for many chlorinated aromatic pollutants. It can proceed through direct photolysis, where the molecule absorbs light directly, or through indirect photolysis, mediated by photosensitizing agents present in the environment, such as humic acids. The cleavage of the C-Cl bond typically results in the formation of a radical intermediate, which is then quenched by abstracting a hydrogen atom from the surrounding medium.

Sorption and Environmental Fate Modeling

The environmental fate of this compound is heavily influenced by its sorption (adsorption and desorption) behavior in soil and sediment. The molecule's functional groups—a carboxylic acid, a chloro group, and a nitro group—determine its interaction with environmental matrices.

Influence of pH: The carboxylic acid group (–COOH) has a specific acid dissociation constant (pKa). At environmental pH values above its pKa, the group will be deprotonated (–COO⁻), giving the molecule a negative charge. This anionic form will be repelled by negatively charged clay and organic matter surfaces but may bind to positively charged metal oxides.

Interaction with Soil Organic Matter: The phenyl rings and the nitro group can engage in non-specific hydrophobic interactions as well as more specific interactions (like hydrogen bonding and π-π interactions) with soil organic matter.

Modeling: Environmental fate models, such as fugacity models or QSAR models, can be parameterized to predict the partitioning of the compound between water, soil, air, and biota. These models use physicochemical properties like the octanol-water partition coefficient (Kow), vapor pressure, and water solubility, which can be estimated or experimentally determined. Such models are crucial for predicting the compound's mobility, bioavailability, and potential for long-range transport.

Development of Novel Analytical Methodologies for Related Compounds

Accurate detection and quantification of this compound and its transformation products require sophisticated analytical methods. Research focuses on improving separation efficiency, detection sensitivity, and selectivity.

Methodological Advances in Chromatographic Separation

Chromatography is the cornerstone for separating complex mixtures containing substituted benzoic acids from environmental or reaction samples.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing non-volatile, polar compounds like benzoic acid derivatives. Methodological advances focus on:

Stationary Phases: Development of novel stationary phases, such as core-shell particles, provides higher separation efficiency and faster analysis times compared to traditional fully porous particles. Phenyl-hexyl or biphenyl phases are often employed to enhance separation of aromatic compounds through π-π interactions.

Mobile Phases: Optimization of mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) gradients) and pH is critical. Controlling the pH is essential to manage the ionization state of the carboxylic acid group, which profoundly impacts retention time on reversed-phase columns.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with sub-2 µm particles, leading to significantly improved resolution, higher sensitivity, and much faster run times compared to conventional HPLC.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound must first be derivatized to increase its volatility. A common method is esterification to form a methyl ester. Advances in this area focus on developing simpler, faster, and more efficient derivatization protocols.

Table 2: Chromatographic Separation Methodologies

TechniquePrincipleMethodological Advances
HPLC/UPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Core-shell column technology, advanced stationary phase chemistries (e.g., biphenyl), and optimized pH control of mobile phases.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Development of rapid and efficient derivatization techniques (e.g., methylation) to improve volatility; use of high-resolution capillary columns.

Development of Advanced Spectroscopic Techniques for Detection

Following chromatographic separation, sensitive and selective detection is paramount. Advanced spectroscopic techniques are essential for both quantification and structural confirmation.

Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides unparalleled sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS): In this method, a specific ion from the parent molecule (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides structural information and highly selective detection, which is crucial for identifying compounds in complex matrices like soil extracts or water samples. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental formulas for unknown transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for routine quantification due to lower sensitivity, NMR is an indispensable tool for the unambiguous structural elucidation of synthesized standards or isolated transformation products. Advanced 2D-NMR techniques (like COSY and HMBC) can reveal the connectivity of atoms within the molecule, confirming the positions of the chloro, nitro, and carboxylic acid groups on the phenyl rings.

The focus in methodological development is on increasing throughput, enhancing sensitivity for trace-level detection, and improving the confidence of structural identification of novel metabolites and degradation products.

Electrochemical Detection Methods and Sensor Development

Electrochemical methods offer a promising alternative to traditional chromatographic and spectroscopic techniques, potentially enabling rapid, low-cost, and portable detection systems. The development of these methods for compounds like this compound is based on the electrochemical activity of the nitro group.

Principle of Detection: The nitro group (–NO₂) is readily reduced at an electrode surface in a series of steps, producing a measurable electrical current. The potential at which this reduction occurs is characteristic of the molecule, and the magnitude of the current is proportional to its concentration.

Methodological Advances:

Chemically Modified Electrodes: Research focuses on modifying the surface of standard electrodes (e.g., glassy carbon or screen-printed electrodes) with nanomaterials (like gold nanoparticles, carbon nanotubes, or graphene) or specific polymers. These modifications can catalyze the reduction of the nitro group, lowering the detection limit and improving selectivity.

Advanced Voltammetric Techniques: Methods like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are employed to enhance sensitivity compared to classical voltammetry. These techniques use potential pulses to discriminate against background capacitive currents, resulting in well-defined peaks and lower detection limits.

The goal of this research is to develop robust electrochemical sensors that could be used for on-site, real-time monitoring of nitroaromatic pollutants in water systems.

Future Perspectives and Emerging Research Frontiers for this compound

The future of chemical synthesis and drug discovery is increasingly reliant on the synergy between computational power and innovative experimental techniques. For a molecule like this compound, these advanced approaches open up new avenues for its synthesis, modification, and the discovery of its derivatives' applications.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

Retrosynthesis Approach Potential Starting Materials Key Transformation AI Contribution
Suzuki-Miyaura Coupling1. 4-Chloro-2-bromobenzoic acid & 3-Nitrophenylboronic acidPalladium-catalyzed cross-couplingProposing optimal catalyst/ligand systems and predicting reaction yields. rsc.org
2. 2-Bromo-4-chlorobenzonitrile & 3-Nitrophenylboronic acidCross-coupling followed by nitrile hydrolysisIdentifying multi-step routes with compatible functional groups.
C-H Activation/Arylation1. 4-Chlorobenzoic acid & 1-Halo-3-nitrobenzeneDirect arylationSuggesting novel catalyst systems for direct C-H functionalization to reduce pre-functionalization steps. mdpi.com
Interactive Table 1: Conceptual AI-driven retrosynthetic analysis for this compound.

Machine Learning for Reaction Optimization:

Once a promising synthetic route is identified, machine learning models can be employed to optimize reaction conditions. chemistryviews.org By analyzing data from a limited set of initial experiments, ML algorithms can predict the optimal combination of catalysts, ligands, bases, solvents, and temperatures to maximize the yield and purity of this compound. chemistryviews.orgrsc.org This approach, often part of a closed-loop system with automated robotic platforms, can significantly reduce the time and resources spent on reaction optimization compared to traditional one-variable-at-a-time methods. chemistryviews.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The structure of this compound invites the exploration of novel and unconventional chemical reactions that go beyond standard cross-coupling methods.

Catalytic C-H Activation:

A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.com For the synthesis of this compound, this could involve the direct C-H arylation of 4-chlorobenzoic acid with a 3-nitrophenylating agent, or vice-versa. This strategy is highly atom-economical as it avoids the pre-installation of activating groups like halides or boronic acids. mdpi.com Research in this area would focus on developing new catalyst systems, potentially using earth-abundant metals, that can selectively activate the C-H bond at the 2-position of the chlorobenzoic acid ring. mdpi.com

Biocatalysis for Asymmetric Synthesis:

Enzymes, particularly cytochrome P450s, are emerging as powerful catalysts for challenging chemical transformations, including oxidative cross-coupling reactions to form biaryl bonds. nih.govnih.gov While currently focused on phenolic substrates, engineered enzymes could potentially be developed to catalyze the formation of sterically hindered biaryls like this compound with high selectivity. nih.govnih.gov This biocatalytic approach offers the promise of greener reaction conditions and access to enantiomerically pure derivatives if a chiral axis is present.

Transformation Type Conceptual Reactants Potential Catalyst Anticipated Advantage
Direct C-H Arylation4-Chlorobenzoic acid + 1-Iodo-3-nitrobenzenePalladium with a specialized ligand (e.g., bisoxazoline) rsc.orgReduced synthetic steps, improved atom economy.
Oxidative Cross-Coupling4-Chlorobenzoic acid + Nitrobenzene (B124822)Engineered Cytochrome P450 enzyme nih.govGreen reaction conditions, potential for atroposelectivity.
Photoredox CatalysisAryl diazonium salt from 3-nitroaniline (B104315) + 4-Chlorobenzoic acid derivativeOrganic photoredox catalystMild reaction conditions, novel reactivity pathways.
Interactive Table 2: Novel and unconventional transformations for the synthesis of this compound.

Potential for High-Throughput Experimentation in Derivatization

High-throughput experimentation (HTE), often coupled with automated synthesis platforms, allows for the rapid generation and screening of large libraries of chemical compounds. researchgate.netresearchgate.net The carboxylic acid group of this compound is an ideal handle for derivatization, enabling the synthesis of a wide array of amides, esters, and other functional groups.

By employing HTE, hundreds of derivatives of this compound could be synthesized in parallel. For example, an array of diverse amines could be reacted with the parent acid to generate a library of amides. sigmaaldrich.com These automated platforms can perform the reactions, work-up, and purification in a miniaturized format, drastically accelerating the pace of discovery. researchgate.netnih.gov

The resulting library of compounds could then be screened for various biological activities or material properties. For instance, the derivatives could be tested as inhibitors for specific enzymes or as candidates for novel organic electronic materials. This parallel synthesis and screening approach significantly enhances the probability of identifying lead compounds with desired properties, a process that would be impractically slow and laborious using traditional methods.

Derivative Class High-Throughput Reaction Example Building Blocks Potential Application for Screening
AmidesAmide coupling with a diverse amine libraryPrimary amines, secondary amines, amino acidsBiological assays (e.g., enzyme inhibition, antibacterial)
EstersEsterification with an alcohol libraryAliphatic alcohols, phenols, functionalized alcoholsMaterials science (e.g., liquid crystals, polymers)
HeterocyclesCyclization reactions utilizing the carboxylic acid and nitro groupN/A (intramolecular) or with bifunctional reagentsMedicinal chemistry (scaffold hopping)
Interactive Table 3: High-throughput derivatization strategies for this compound.

Conclusion

Summary of Key Research Findings and Methodological Advancements

A comprehensive search has yielded no specific research findings or methodological advancements pertaining to 4-Chloro-2-(3-nitrophenyl)benzoic acid. The scientific community has not published studies detailing its synthesis, characterization, or potential applications. While general synthetic methods like the Suzuki-Miyaura coupling are used for analogous 2-arylbenzoic acids, no literature specifically describes their application to produce this target compound. rsc.orgyoutube.comorganic-chemistry.orgnih.govmdpi.com

Broader Impact and Future Directions for Research on this compound

Without foundational research, any discussion of the broader impact of this compound would be purely speculative. The potential impact and utility of any chemical compound are contingent on its specific properties, such as biological activity, material characteristics, and reactivity, none of which are documented for this molecule.

Future research would first need to focus on the successful synthesis and purification of this compound. Following this, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential. Only after these fundamental steps are completed can the scientific community begin to explore its potential applications and broader impact in fields such as medicinal chemistry, materials science, or as a synthetic intermediate. The study of its isomers and related structures could offer a starting point for hypothesizing potential areas of interest, but experimental validation for the title compound remains a necessary and open path for future investigation.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(3-nitrophenyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions or multi-step functionalization. For example:

  • Suzuki-Miyaura Coupling : A chloro-substituted benzoic acid precursor reacts with a 3-nitrophenyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like toluene/ethanol (3:1) at 80–90°C .
  • Nitration Post-Functionalization : Chlorobenzoic acid derivatives can undergo nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group, though regioselectivity must be controlled .
    Key Variables : Temperature, catalyst loading, and solvent polarity critically affect yields. For instance, excessive heating during nitration can lead to byproducts like dinitro derivatives.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer :

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95% required for biological assays) .
    • NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups) and ¹³C NMR (C=O at ~170 ppm) .
    • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 292.02 (calculated for C₁₃H₈ClNO₄) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in nitrating 4-Chloro-2-phenylbenzoic acid derivatives?

Methodological Answer : The nitro group’s position is influenced by electronic and steric factors:

  • Electron-Withdrawing Effects : The chloro group deactivates the benzene ring, directing nitration to the meta position relative to itself. However, steric hindrance from the benzoic acid’s carboxyl group can shift reactivity .
  • Computational Modeling : DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) predict transition-state energies for nitration at C3 vs. C5, aligning with experimental LC-MS data on byproduct formation .

Q. How does this compound interact with biological targets like ion channels or enzymes?

Methodological Answer :

  • TRPM4 Channel Inhibition : Structural analogs (e.g., TRPM4-IN-1) show IC₅₀ values of ~1.5 µM via patch-clamp assays. The nitro group enhances binding to hydrophobic pockets in the channel’s transmembrane domain .
  • Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorescence polarization. The carboxyl group chelates Mg²⁺ in ATP-binding sites, while the nitro group stabilizes π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and quantify impurities via LC-MS/MS.
  • Meta-Analysis : Compare datasets across studies. For example, discrepancies in TRPM4 inhibition may arise from cell-line variability (HEK293 vs. primary cardiomyocytes) .
  • Control Experiments : Use known inhibitors (e.g., 9-phenanthrol for TRPM4) to benchmark assay conditions .

Research Gaps and Future Directions

  • Stereoelectronic Effects : Explore how nitro-group orientation impacts reactivity in photochemical applications.
  • In Vivo Toxicity : No data exists on metabolic stability or hepatotoxicity—prioritize ADME studies in rodent models.
  • Material Science : Test thermal stability (TGA/DSC) for use in polymer composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.